5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole
Overview
Description
5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that features a fluorinated pyrrolidine ring attached to a 1,2,4-oxadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The fluorinated pyrrolidine ring can be synthesized through the reaction of 4-fluorobutyronitrile with ammonia, followed by cyclization.
Construction of the Oxadiazole Core: The 1,2,4-oxadiazole ring is formed by the reaction of an appropriate nitrile with hydroxylamine, followed by cyclization under acidic conditions.
Coupling of the Two Moieties: The final step involves coupling the fluorinated pyrrolidine ring with the oxadiazole core through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorinated pyrrolidine ring or the oxadiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic applications.
Industrial Applications: It is explored for use in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring and the oxadiazole core contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chloropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole
- 5-(4-Bromopyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole
- 5-(4-Methylpyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole
Uniqueness
5-(4-Fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3O/c1-4-10-7(12-11-4)6-2-5(8)3-9-6/h5-6,9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCPLUYCUPHVMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(CN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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